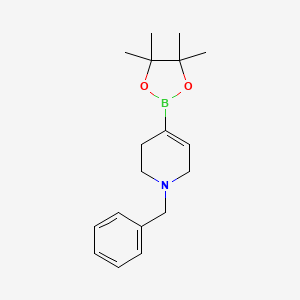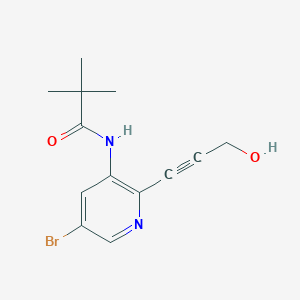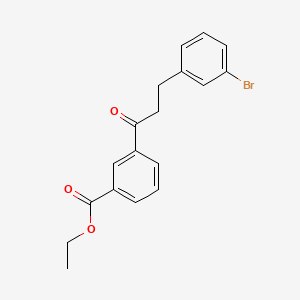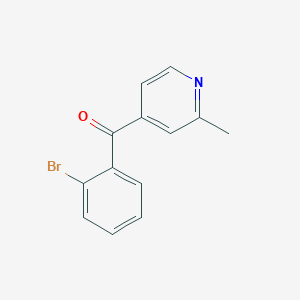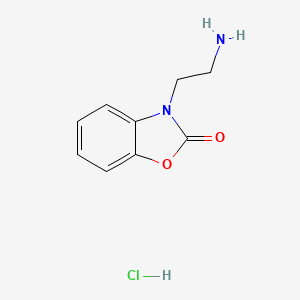
3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Lipophilicity Studies
- Reversed-Phase Thin-Layer Chromatography (TLC): The lipophilicity of 1,3-benzoxazol-2(3H)-one derivatives, which include compounds like 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, was assessed using reversed-phase TLC. This study provides insights into the hydrophobic characteristics of these compounds, which is crucial for understanding their behavior in biological systems (Skibiński, Sławik, & Kaczkowska, 2011).
Synthesis Methods
- Improved One-Pot Synthesis: An efficient process for synthesizing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a compound structurally related to 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, was developed. This method is significant for producing intermediates for antihypertensive drugs like Doxazosin (Ramesh, Reddy, & Reddy, 2006).
Chemical Transformations and Applications
- Ring Transformation Studies: Research on transforming oxazoles into thiazoles demonstrated the versatility of compounds like 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride in synthetic chemistry, which can lead to the development of novel compounds with potential biological activities (Kalcheva, Tosheva, & Hadjieva, 1993).
Photophysical and Antimicrobial Properties
- Fluorescent Derivatives and Antimicrobial Activity: A study synthesized fluorescent derivatives of 1,3-benzoxazol-2-yl compounds, showcasing their potential in bioimaging and as antimicrobial agents. This highlights the functional versatility of these compounds in various scientific applications (Phatangare et al., 2013).
Safety and Hazards
作用機序
Target of Action
The compound 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is structurally similar to tryptamine , a neurotransmitter that plays a key role in the daily behavioral and physiological states of humans . Therefore, it is plausible that this compound may interact with similar targets as tryptamine, such as serotonin receptors, which are involved in various physiological processes including mood, cognition, learning, memory, and numerous physiological processes .
Mode of Action
Tryptamine and its derivatives are known to bind to their target receptors and modulate their activity . This modulation can result in various changes in cellular signaling and function.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by tryptamine and its derivatives. Tryptamine is known to be involved in several biochemical pathways, including those related to neurotransmission . It is also known to have antioxidant properties, suggesting it may play a role in pathways related to oxidative stress .
Pharmacokinetics
Tryptamine is known to be readily absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes that its potential targets (e.g., serotonin receptors) are involved in. These could include changes in mood, cognition, learning, memory, and various physiological processes .
特性
IUPAC Name |
3-(2-aminoethyl)-1,3-benzoxazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12;/h1-4H,5-6,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPJKXNKWAYKMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)
